

physicochemical properties of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No.: B1356603

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An In-depth Technical Guide on the Physicochemical Properties of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Disclaimer: **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** is a specific chemical entity for which publicly available data is limited. This guide compiles the available information and presents a generalized, hypothetical experimental context based on related chemical structures. The experimental protocols and diagrams of functional relationships are illustrative and based on general organic chemistry principles.

Introduction

3-(1-Methylcyclopropyl)-3-oxopropanenitrile is a bifunctional organic molecule featuring a cyclopropane ring, a ketone, and a nitrile group. The presence of these distinct functional groups suggests its potential utility as a building block in organic synthesis, particularly in the development of heterocyclic compounds and novel pharmaceutical scaffolds. The strained cyclopropyl ring can influence the molecule's reactivity and conformational properties, while the keto-nitrile moiety is a versatile precursor for various chemical transformations. This document provides a summary of its known physicochemical properties and a hypothetical framework for its synthesis and potential functional relevance.

Physicochemical Properties

The fundamental physicochemical properties of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** are summarized below. This data is compiled from chemical supplier databases and catalogs. Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature.

Property	Value	Reference
IUPAC Name	3-(1-methylcyclopropyl)-3-oxopropanenitrile	
CAS Number	88485-78-3	[1]
Molecular Formula	C ₇ H ₉ NO	[1]
Molecular Weight	123.15 g/mol	[1]
Exact Mass	123.068413911 u	[1]
Physical Form	Liquid	
InChI Key	GSPAKADVCIANQO-UHFFFAOYSA-N	[1]
Storage Conditions	Inert atmosphere, 2-8°C	

Safety and Handling

Based on available supplier safety data, this compound is classified as hazardous.

- Signal Word: Danger
- Hazard Statements:
 - H301: Toxic if swallowed
 - H311: Toxic in contact with skin
 - H331: Toxic if inhaled

Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used when handling this chemical. All work should be conducted in a well-

ventilated fume hood.

Hypothetical Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** is not readily available. However, a plausible route can be devised based on common methods for synthesizing β -ketonitriles, such as a Claisen-type condensation reaction between an ester and a nitrile.

Reaction Scheme: (1-Methylcyclopropyl)formate + Acetonitrile $\xrightarrow{\text{(Base)}}$ **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**

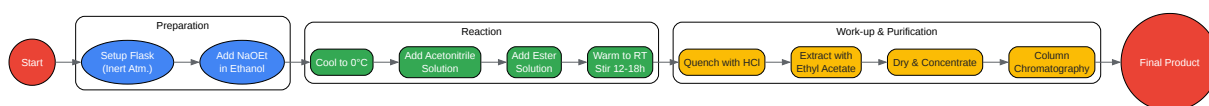
Experimental Procedure:

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (50 mL).
- **Reagent Addition:** Cool the flask to 0°C using an ice bath. Add a solution of acetonitrile (1.5 equivalents) in anhydrous ethanol (20 mL) dropwise over 15 minutes with vigorous stirring.
- **Condensation:** Following the acetonitrile addition, add ethyl 1-methylcyclopropanecarboxylate (1.0 equivalent) dropwise over 30 minutes.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of aqueous hydrochloric acid (1M) until the solution is neutral (pH ~7).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates the workflow for the plausible synthesis protocol described in Section 4.0.

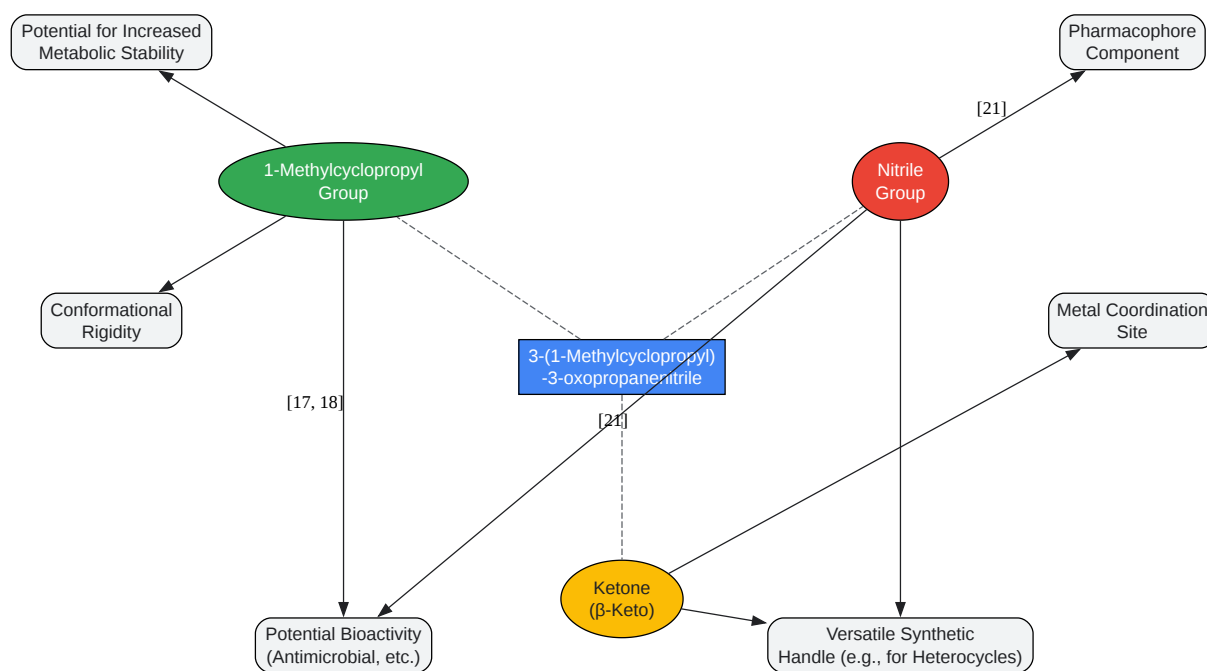


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Hypothetical synthesis workflow diagram.

Structural-Functional Relationship

While no specific biological activity has been documented for this compound, a logical relationship can be inferred between its structural motifs and potential functional roles based on the broader chemical literature. Compounds featuring cyclopropane rings and nitrile groups are of interest in medicinal chemistry.



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Inferred structural-functional relationships.

Conclusion

3-(1-Methylcyclopropyl)-3-oxopropanenitrile is a chemical compound with established basic identifiers but limited publicly available experimental data. Its structure, combining a strained

ring system with reactive functional groups, makes it an interesting target for synthetic and medicinal chemistry research. The provided hypothetical synthesis and functional relationship diagrams offer a framework for researchers and drug development professionals to conceptualize the potential utility and investigation of this and related molecules. Further empirical studies are required to fully characterize its properties, reactivity, and biological activity.

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References

- 1. echemi.com [echemi.com]
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